Product packaging for 1H-Inden-1-one, octahydro-7-methyl-(Cat. No.:CAS No. 92015-41-3)

1H-Inden-1-one, octahydro-7-methyl-

Cat. No.: B14372687
CAS No.: 92015-41-3
M. Wt: 152.23 g/mol
InChI Key: NCVVCYYBUJLMQP-UHFFFAOYSA-N
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Description

Contextual Significance of Hydrindanone and Indenone Architectures in Organic Chemistry

The hydrindanone and indenone scaffolds are fundamental bicyclic systems in organic chemistry. Hydrindanones, which are saturated bicyclic ketones derived from indane, and their unsaturated counterparts, indenones, are core structures in a multitude of biologically active molecules and serve as versatile building blocks in synthetic strategies. ontosight.aibeilstein-journals.org The fusion of a five-membered ring to a six-membered ring creates a rigid framework that is prevalent in many natural products, particularly sesquiterpenoids. beilstein-journals.org The reactivity of the ketone group, combined with the stereochemical possibilities of the fused ring system, makes these architectures valuable targets for synthetic chemists. nih.gov The synthesis of indenone derivatives, for instance, can be achieved through various methods, including the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives and palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org These methods provide access to a wide array of substituted indenones, which are precursors to numerous complex molecules. nih.govnih.gov

Overview of Saturated Bicyclic Ketone Systems in Chemical Research

Saturated bicyclic ketones, such as octahydro-indenones, represent a pivotal class of compounds in chemical research. mdpi.com Their rigid, strained structures are of great interest for mechanistic studies and as intermediates in the synthesis of complex organic molecules. acs.orgrsc.org These systems are often employed in stereoselective reactions where the rigid conformation of the bicyclic framework allows for predictable control over the stereochemical outcome of a reaction. mdpi.com For example, the reduction of bicyclic ketones often proceeds with high diastereoselectivity, yielding specific alcohol isomers. mdpi.com The Baeyer-Villiger oxidation of bicyclic monoterpene ketones is another key reaction, leading to the formation of structurally diverse lactones. researchgate.net The stability of these systems, particularly the relative stability of cis- and trans-fused isomers, has been a subject of computational and experimental studies, providing valuable insights into the conformational energetics of fused ring systems. researchgate.net

Scope of Octahydro-Indenone Derivatives in Synthetic Chemistry and Natural Product Analysis

Octahydro-indenone derivatives are valuable intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and natural products. ontosight.aismolecule.com Their utility stems from the versatile reactivity of the ketone functional group and the stereochemically rich bicyclic scaffold. For instance, octahydro-indenones can be elaborated into more complex structures through reactions such as aldol (B89426) condensations, reductions, and various coupling reactions. smolecule.com The resulting products often possess significant biological activity. beilstein-journals.org In the realm of natural product analysis, the identification of octahydro-indenone substructures is crucial for the structural elucidation of newly isolated compounds. unifr.ch The synthesis of various octahydro-indenone derivatives also plays a key role in confirming the structure of natural products and in preparing analogs for structure-activity relationship studies. researchgate.net For instance, derivatives of the related 1-indanone (B140024) have been investigated for their potential in treating neurodegenerative diseases. nih.gov

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B14372687 1H-Inden-1-one, octahydro-7-methyl- CAS No. 92015-41-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92015-41-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

7-methyl-2,3,3a,4,5,6,7,7a-octahydroinden-1-one

InChI

InChI=1S/C10H16O/c1-7-3-2-4-8-5-6-9(11)10(7)8/h7-8,10H,2-6H2,1H3

InChI Key

NCVVCYYBUJLMQP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2C1C(=O)CC2

Origin of Product

United States

Nomenclature and Structural Elucidation of Octahydro Indenone Derivatives

Systematic IUPAC Naming Conventions for Octahydro-Indenone Scaffolds

The nomenclature of octahydro-indenone derivatives is governed by the guidelines set forth by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure, octahydro-1H-inden-1-one, signifies a nine-carbon bicyclic system where a cyclopentane (B165970) ring is fused to a cyclohexane (B81311) ring. nih.gov The "octahydro-" prefix indicates the saturation of the aromatic indenone precursor, resulting in a fully saturated bicyclic alkane framework with a ketone functional group.

For the specific compound of interest, "1H-Inden-1-one, octahydro-7-methyl-", the name precisely describes its structure. "1H-Inden-1-one" identifies the core bicyclic structure containing a ketone at the first position. "Octahydro" specifies the complete saturation of the ring system. Finally, "7-methyl" indicates the presence of a methyl group as a substituent at the seventh carbon atom of the indenone core. The numbering of the carbon atoms in the indenone system follows a standardized pattern to ensure clarity and consistency.

Structural Characteristics of the Fused Bicyclic Ring System

The foundational architecture of octahydro-indenone derivatives is a fused bicyclic system composed of a five-membered cyclopentanone (B42830) ring and a six-membered cyclohexane ring. This fusion introduces distinct structural and stereochemical properties.

Stereochemical Considerations and Isomeric Forms

The three-dimensional arrangement of atoms in octahydro-indenone derivatives is crucial, giving rise to various stereoisomers with distinct properties.

Absolute Configuration Determination in Complex Derivatives (e.g., via X-ray Crystallography)

For chiral octahydro-indenone derivatives, determining the absolute configuration at each stereocenter is essential for understanding their biological activity and for unambiguous chemical characterization. Single-crystal X-ray crystallography is a powerful and definitive technique for elucidating the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. researchgate.netthieme-connect.de By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom. nih.gov This method allows for the unambiguous assignment of the R/S configuration to each chiral center, providing a complete stereochemical description of the molecule. researchgate.net In cases where a heavy atom is present, the anomalous dispersion effect can be used to determine the absolute configuration with high confidence. researchgate.net

Conformational Analysis of the Octahydro-Indenone Ring System

The octahydro-indenone skeleton, also known as hydrindanone, is a bicyclic system composed of a fused six-membered and five-membered ring. The conformational behavior of this ring system is a critical aspect of its stereochemistry, influencing its physical properties and reactivity. The fusion of the two rings can result in either a cis or a trans configuration, each with distinct conformational possibilities.

The equilibrium between the cis and trans isomers, and for the cis isomer, the equilibrium between its conformers, is significantly influenced by the presence and position of substituents on the ring system. For the parent 1-hydrindanone, experimental data from base-catalyzed isomerization indicates that the cis isomer is generally more stable than the trans isomer, with an equilibrium ratio of approximately 3:1. nih.gov

The introduction of a methyl group, as in 1H-Inden-1-one, octahydro-7-methyl-, adds another layer of complexity to the conformational analysis. The position of the methyl group on the six-membered ring can have a profound effect on the steric interactions within the molecule, thereby altering the relative stabilities of the possible conformations.

Computational methods, such as Molecular Mechanics (MM2) calculations, are frequently employed to estimate the relative energies of different conformers. nih.govnih.gov These theoretical calculations, in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional methods like Nuclear Overhauser Effect Spectroscopy (NOESY), provide a comprehensive understanding of the conformational preferences of substituted hydrindanones. researchgate.net For instance, NOESY experiments can confirm the spatial proximity of certain protons, which is indicative of a specific conformation. nih.gov

The relative stabilities of various hydrindanone isomers are often determined through equilibration experiments, where the isomers are interconverted under basic or acidic conditions until equilibrium is reached. The ratio of the isomers at equilibrium provides a measure of their relative thermodynamic stabilities.

Below are interactive data tables summarizing the general conformational possibilities of the octahydro-indenone ring system and the influence of substituents on their stability.

Table 1: Conformational Isomers of the Octahydro-Indenone Ring System

IsomerRing FusionConformational FlexibilityPredominant Conformations
cis-Octahydro-indenonecisFlexibleInterconverting "steroid-like" (s-type) and "non-steroid-like" (n-type)
trans-Octahydro-indenonetransRigidSingle chair-chair conformation

Table 2: Research Findings on the Relative Stability of Hydrindanone Derivatives

CompoundMethodFindingReference
1-HydrindanoneEquilibrationcis isomer is more stable than the trans isomer (ratio 3:1). nih.gov
Methylated 2-hydrindanoneComparisonThe methylated cis compound (2c) was found to be more stable than the trans isomer (2t). nih.gov
4-Hydroxy-1-hydrindanonesEquilibration & MM2 CalculationDiscrepancies were observed between experimental equilibrium ratios and MM2 calculated stabilities for some derivatives. nih.govresearchgate.net
Angularly substituted perhydrindanone1H-NMR (nOe)The cis-fusion of the hydrindane ring was confirmed by nOe enhancement between the angular methyl group and the bridgehead hydrogen. nih.gov

Synthetic Strategies for Octahydro Indenone Scaffolds and Derivatives

Precursor Synthesis and Starting Materials

The foundation of a successful synthesis lies in the efficient preparation of key building blocks. For complex molecules like octahydro-indenones, precursors containing the requisite carbon framework are first assembled, often as unsaturated or partially functionalized analogs.

A crucial related building block in the synthesis of indenone derivatives is Octahydro-4,7-methano-inden-5-one. nih.gov This saturated polycyclic ketone, identified by the IUPAC name tricyclo[5.2.1.02,6]decan-8-one, presents a rigid and structurally complex framework. nih.gov Its utility is prominent as a versatile starting material for producing a variety of more complex molecules, particularly in the fragrance industry. nih.govgoogle.com The synthesis of this ketone provides a key intermediate that can undergo further chemical transformations, such as addition or oxidation reactions, to generate a diverse range of derivatives. google.com

The conversion of the ketone, Octahydro-4,7-methano-inden-5-one, into its corresponding alcohol, Octahydro-4,7-methano-1H-inden-5-ol, is a common and important transformation. google.com This alcohol functions as a valuable synthetic intermediate, for instance, in the synthesis of cyclopentanonorcamphor. chemicalbook.com

A well-established method for this preparation is the Grignard reaction, which involves the nucleophilic addition of an organometallic reagent to the carbonyl group. google.com In a specific documented procedure, Octahydro-4,7-methano-inden-5-one is treated with methyl magnesium bromide in a tetrahydrofuran (B95107) (THF) solvent under an inert nitrogen atmosphere. The reaction temperature is maintained between 15-30°C. Following the addition, the reaction is quenched using acetic acid and ice. This process yields 5-methyl-octahydro-4,7-methano-inden-5-ol, with a high reported yield of 90%. google.com

Table 1: Synthesis of 5-methyl-octahydro-4,7-methano-inden-5-ol via Grignard Reaction. google.com

Reactant 1Reactant 2SolventTemperatureQuenching AgentProductYield
Octahydro-4,7-methano-inden-5-one (4.32 mol)Methyl magnesium bromide (3 M)THF15-30°CAcetic acid / Ice5-methyl-octahydro-4,7-methano-inden-5-ol90%

Key Reaction Methodologies for Octahydro-Indenone Construction

The creation of the final saturated octahydro-indenone structure from unsaturated precursors relies on robust and selective chemical reactions. Catalytic hydrogenation stands out as a primary method for achieving the required ring saturation.

Catalytic hydrogenation is a widely employed and environmentally conscious technique for converting unsaturated carbon-carbon bonds into saturated ones. nih.govyoutube.com The reaction involves the addition of molecular hydrogen (H₂) across a double bond, facilitated by a metal catalyst. youtube.com Commonly used catalysts include platinum, palladium, and nickel, which are often dispersed on a high-surface-area support like activated carbon (e.g., Pt/C or Pd/C). nih.govyoutube.com

Achieving optimal outcomes in catalytic hydrogenation requires careful tuning of reaction conditions to maximize the yield of the desired product while minimizing side reactions. icm.edu.pl Research on the hydrogenation of related indenone structures provides insight into these parameters.

For the hydrogenation of a dihydroinden-1-one derivative, a 5% Pt/C catalyst demonstrated high activity. icm.edu.pl The choice of solvent was also shown to be influential, with polar alcohol solvents leading to an increased reaction rate. icm.edu.pl Furthermore, elevating the temperature generally accelerates the rate of hydrogenation. icm.edu.pl Hydrogen pressure is another critical variable. While essential for the reaction, excessively high pressures can paradoxically slow the reaction rate due to competitive adsorption of the hydrogen gas and the organic substrate onto the catalyst's active sites. icm.edu.pl In the related hydrogenation of indoles, an optimal pressure of 30 bar was identified to achieve quantitative conversion with complete selectivity. nih.gov

Table 2: Influence of Conditions on Catalytic Hydrogenation of Related Unsaturated Precursors. nih.govicm.edu.pl

ParameterEffect on Reaction Rate / Selectivity
Catalyst5% Pt/C has been shown to be a highly active catalyst.
SolventThe rate of hydrogenation can increase with the polarity of alcohol-based solvents.
TemperatureAn increase in temperature generally leads to an increased reaction rate.
H₂ PressureExcessively high pressure can decrease the rate; an optimal pressure (e.g., 30 bar) can maximize selectivity and conversion.

The amount of catalyst used (catalyst loading) and the duration of the reaction are interconnected factors that are crucial for process efficiency. interesjournals.org An optimal catalyst loading is essential; too little catalyst can result in impractically long reaction times or incomplete conversion, while an excess can lead to unwanted side reactions and is not economically viable. interesjournals.org

Generally, the initial rate of a hydrogenation reaction increases with a higher catalyst loading. icm.edu.pl For substrates that are electronically deactivated or sterically hindered, a greater amount of catalyst may be required to drive the reaction to completion in a reasonable timeframe. nih.gov Reaction time is directly influenced by factors such as catalyst loading, pressure, and temperature. For example, a reduction in hydrogen pressure from an optimal level has been shown to dramatically increase the required reaction time to achieve a similar yield. nih.gov Therefore, careful optimization of the catalyst loading is a critical step in developing a hydrogenation process that is rapid, selective, and efficient. icm.edu.plinteresjournals.org

Catalytic Hydrogenation Approaches for Ring Saturation

Diastereoselective Hydrogenation Considerations

The hydrogenation of unsaturated precursors to form octahydro-indenone scaffolds requires careful control to achieve the desired diastereoselectivity. The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome. For instance, rhodium-catalyzed arene hydrogenation has been shown to be highly diastereoselective in the synthesis of related heterocyclic compounds, forming multiple stereogenic centers in a single, predictable operation. acs.org This high facial diastereoselectivity is influenced by substituents on the ring system. acs.org

In the context of steroid synthesis, which often involves similar fused ring systems, palladium on carbon (Pd/C) with a hydrogen balloon is a method used for the selective reduction of a trisubstituted olefin in the presence of other sensitive functional groups like a vinyl triflate. nih.gov Furthermore, asymmetric Noyori transfer hydrogenation of prochiral substrates can lead to desymmetrized reduction products with high enantiomeric excess, a technique applicable to the early stages of complex syntheses. nih.gov The stereoselective reduction of a ketone can also be achieved using reagents like borane-tetrahydrofuran (B86392) complex (BH₃•THF). nih.gov

The successful application of these methods to octahydro-indenone synthesis depends on the specific substrate and the desired stereoisomer. The inherent stereochemistry of the starting material and the directing effects of existing functional groups are critical factors that guide the approach of hydrogen to the catalyst's surface.

Grignard Addition Reactions in Octahydro-Indenone Synthesis

Grignard reactions are a cornerstone for forming carbon-carbon bonds, and in the synthesis of octahydro-indenone derivatives, they are instrumental for introducing alkyl or aryl groups. nih.govacs.org A common strategy involves the 1,4-conjugate addition of a Grignard reagent to a cyclic enone, which serves as a precursor to the final octahydro-indenone structure. nih.govresearchgate.net Copper salts are often used as catalysts to promote this 1,4-addition pathway over the competing 1,2-addition to the carbonyl group. nih.govresearchgate.netresearchgate.net

The choice of chiral ligands in these copper-catalyzed reactions can induce high enantioselectivity, which is crucial for the synthesis of specific stereoisomers. nih.govorganic-chemistry.org For example, chiral ferrocenyl diphosphine ligands have been successfully employed with various alkylmagnesium bromides to achieve excellent stereocontrol in additions to cyclic enones. nih.gov

Catalyst SystemGrignard ReagentSubstrateKey FeatureEnantiomeric Excess (ee)Reference
CuCl / Chiral Ferrocenyl DiphosphineAlkylmagnesium BromidesCyclic EnonesHigh enantioselectivityUp to 96% nih.gov
CuBr·SMe₂ / JosiPhosGrignard ReagentsAcyclic Aliphatic EnonesHigh yield and enantioselectivityNot specified organic-chemistry.org
Copper Amide ComplexGrignard ReagentEnoneFirst enantioselective exampleModerate nih.gov
Copper(I) / Chiral LigandsAromatic Grignard ReagentsKetonesAccess to chiral tertiary alcoholsUp to 95% nih.gov
Control of Reaction Temperature and Inert Atmosphere Requirements

The success of a Grignard reaction is highly dependent on rigorous control of the reaction environment. mt.com These reactions must be conducted under anhydrous and inert conditions, as Grignard reagents are strong bases and will react with protic solvents (like water) or atmospheric moisture, leading to the quenching of the reagent and failure of the intended C-C bond formation. mt.comwikipedia.org An inert atmosphere, typically of dry nitrogen or argon, is essential to prevent both the reaction with water and oxidation. nih.govmt.com

Temperature control is also critical for managing selectivity and minimizing side reactions. numberanalytics.com Many Grignard additions, particularly asymmetric variants, are performed at low temperatures (e.g., 0°C to -60°C) to enhance stereoselectivity. nih.govmt.com Cooling the reaction mixture before the dropwise addition of the Grignard reagent helps to control the exothermic nature of the reaction and prevent the formation of undesired byproducts. mt.com While some modern mechanochemical methods have explored performing these reactions in air, traditional solution-phase synthesis, which is common for complex targets, strictly requires an inert atmosphere and controlled temperatures. nih.govacs.org

Dehydration Cyclization Reactions for Indenone Formation

The formation of the indenone ring system often involves a cyclization step followed by dehydration. A classic approach is the intramolecular Friedel-Crafts acylation of a suitable precursor, such as a substituted phenylpropionic acid. nih.gov This reaction is typically promoted by a strong acid or a Lewis acid catalyst, like polyphosphoric acid or aluminum chloride, which facilitates the cyclization of the acid onto the aromatic ring to form a β-hydroxy ketone intermediate. nih.gov This intermediate then readily undergoes dehydration, often under the same acidic and heated conditions, to yield the conjugated enone system of the indanone core. libretexts.org

The dehydration of these β-hydroxy aldehyde or ketone intermediates is particularly facile because it leads to a thermodynamically stable α,β-unsaturated carbonyl system. libretexts.org The mechanism can proceed through either an acid-catalyzed or base-catalyzed pathway, both of which involve the removal of a proton from the α-carbon and the elimination of the β-hydroxyl group. libretexts.org For instance, 3-arylpropionic acids can be cyclized at high temperatures with catalysts like terbium(III) triflate to give substituted 1-indanones. nih.gov

Multi-step Organic Synthesis Pathways to Substituted Octahydro-Indenones

The synthesis of substituted octahydro-indenones, such as the 7-methyl derivative, is a multi-step process that builds complexity sequentially. A common strategy is the Diels-Alder reaction, which can be used to construct the fused bicyclic core. For example, the reaction of a diene like isoprene (B109036) with a suitable dienophile such as 2-cyclopentenone can form the basic carbocyclic framework. nih.gov

A documented synthesis of a related tricyclic ketone, 5-methyl-4-oxo-tricyclo[6.2.1.02,7]undecane, illustrates a typical multi-step approach. google.com The pathway begins with a Diels-Alder reaction between 2-acetyl-bicyclo[2.2.1]hept-5-ene and isoprene. The resulting adduct then undergoes an intramolecular aldol-type condensation, promoted by boron trifluoride etherate, to cyclize and form the final tricyclic ketone. google.com Such pathways demonstrate the assembly of complex ring systems through a sequence of C-C bond-forming reactions and subsequent cyclizations.

Control of Reaction Selectivity in Octahydro-Indenone Synthesis

Selective Oxidation Reactions (e.g., Ketone vs. Aldehyde Formation)

In the synthesis of complex molecules like octahydro-indenones, selective oxidation is a critical tool for functional group manipulation. helsinki.fi When a molecule contains multiple oxidizable sites, such as primary and secondary alcohols, the choice of oxidant and reaction conditions determines whether an aldehyde or a ketone is formed.

The oxidation of a secondary alcohol to a ketone is a common transformation in these synthetic pathways. nih.gov Reagents like Dess-Martin periodinane (DMP) are used for this purpose. nih.gov Other established methods include the Moffat oxidation (using DMSO and a carbodiimide) and the Swern oxidation, which are known for their mild and selective nature. nih.gov The Oppenauer oxidation offers another method for selectively oxidizing secondary alcohols to ketones, often in the presence of other functional groups. nih.gov

Conversely, if a primary alcohol needs to be oxidized to an aldehyde without over-oxidation to a carboxylic acid, specific reagents like pyridinium (B92312) chlorochromate (PCC) or more modern, selective catalytic systems are employed. The challenge in these syntheses is to effect oxidation at a specific site without altering other sensitive parts of the molecule. For example, in steroid synthesis, selective C-H oxidation can be achieved at a late stage using specialized catalytic systems, demonstrating the high level of control possible with modern reagents. nih.gov Ruthenium tetroxide has also been studied for the oxidation of steroidal ketones. acs.org This control over oxidation is fundamental to building the desired functionality in the target octahydro-indenone molecule.

Oxidation MethodReactant TypeProduct TypeKey CharacteristicsReference
Dess-Martin Periodinane (DMP)Secondary AlcoholKetoneCommonly used for alcohol oxidation. nih.gov
Moffat OxidationPrimary/Secondary AlcoholAldehyde/KetoneMild and selective, uses DMSO/DCC. nih.gov
Oppenauer OxidationSecondary AlcoholKetoneSelective, uses aluminum isopropoxide and acetone. nih.gov
Ruthenium TetroxideSteroidal KetonesVarious Cleavage ProductsPowerful oxidant studied for ketone cleavage. acs.org

Green Chemistry Principles in Octahydro-Indenone Synthesis

The application of green chemistry principles to the synthesis of octahydro-indenone scaffolds aims to create more sustainable and environmentally benign processes. Key areas of focus include the replacement of hazardous solvents with greener alternatives, the use of catalytic methods to improve reaction efficiency and reduce waste, and the implementation of life-cycle assessment tools to quantify and minimize environmental impact.

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest portion of non-product mass in a reaction. Traditional solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are effective but are facing increasing restrictions due to their toxicity. nih.gov The evaluation of sustainable alternatives is therefore a crucial aspect of green synthesis design.

Key Considerations for Sustainable Solvents:

Source: Solvents derived from renewable resources, such as bio-based solvents, are preferred over petroleum-based ones. nih.gov

Toxicity and Safety: Low toxicity, non-carcinogenic, non-mutagenic, and non-reprotoxic properties are essential. ubc.ca A high flash point and low volatility also contribute to a better safety profile. ubc.ca

Environmental Impact: Biodegradability, low potential for air and water pollution, and recyclability are important environmental metrics. ubc.ca

Performance: The solvent must effectively dissolve reactants and facilitate the desired chemical transformation.

Promising Sustainable Solvent Alternatives:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like levulinic acid, 2-MeTHF is a viable alternative to ethereal solvents like tetrahydrofuran (THF). nih.gov Its production from corn-cob waste can significantly reduce emissions compared to the synthesis of THF. nih.gov

Cyclopentyl Methyl Ether (CPME): With a higher boiling point and lower miscibility with water than many common ethers, CPME offers advantages in terms of reduced volatility and easier separation. nih.gov

Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent derived from cellulose, Cyrene™ is a potential replacement for NMP and DMF. nih.gov

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal green solvent. mdpi.com Subcritical water, in particular, exhibits tunable properties and can act as both a solvent for nonpolar compounds and a catalyst for certain reactions. mdpi.com

Deep Eutectic Solvents (DESs) and Natural Deep Eutectic Solvents (NADESs): These are mixtures of compounds that form a eutectic with a melting point lower than the individual components. researchgate.net They are often biodegradable, have low volatility, and can be prepared from inexpensive and renewable starting materials. researchgate.net

Interactive Data Table: Comparison of Conventional and Sustainable Solvents

SolventSourceKey PropertiesPotential Applications in Indenone Synthesis
N-Methyl-2-pyrrolidinone (NMP) PetrochemicalHigh boiling point, good solvency for polar and nonpolar compounds, but reprotoxic.Transition-metal-catalyzed reactions.
2-Methyltetrahydrofuran (2-MeTHF) RenewableHigher boiling point than THF, forms azeotrope with water for easy removal. nih.govReplacement for THF in various reactions.
Cyclopentyl Methyl Ether (CPME) PetrochemicalHigh boiling point, low water miscibility, stable to acids and bases. nih.govExtractions and as a reaction solvent.
Cyrene™ RenewableHigh polarity, biodegradable, derived from cellulose. nih.govAlternative to DMF and NMP in polar reactions.
Water NaturalNon-toxic, non-flammable, high heat capacity. mdpi.comHydrolytic reactions, reactions under subcritical conditions. mdpi.com

Catalytic transfer hydrogenation (CTH) is a powerful and often greener alternative to traditional hydrogenation methods that use high-pressure hydrogen gas. mdpi.com In CTH, hydrogen is transferred from a donor molecule to a substrate in the presence of a catalyst. mdpi.com This technique can be applied to the reduction of α,β-unsaturated ketones, a common structural feature in indenone precursors, to yield saturated ketones or alcohols. princeton.edu

Key Components of Catalytic Transfer Hydrogenation:

Catalysts: Transition metal catalysts based on rhodium, ruthenium, iridium, and palladium are commonly used. bohrium.comnih.gov More recently, catalysts based on more abundant and less toxic metals like iron and nickel have been developed. mdpi.com Organocatalysts also offer a metal-free alternative for asymmetric transfer hydrogenation. princeton.edu

Hydrogen Donors: A wide range of molecules can serve as hydrogen donors. Common examples include isopropanol, formic acid and its salts (like ammonium (B1175870) formate), and glycerol. mdpi.com The choice of donor can influence the reaction rate, selectivity, and byproducts. mdpi.com Glycerol is a particularly attractive green option as it is a byproduct of biodiesel production. mdpi.com

Reaction Conditions: CTH reactions are often performed under mild conditions, avoiding the need for high-pressure hydrogenation equipment. mdpi.com

Research Findings in Catalytic Transfer Hydrogenation:

Asymmetric Transfer Hydrogenation: Organocatalytic transfer hydrogenation has been successfully employed for the asymmetric reduction of cyclic enones, providing access to enantioenriched cycloalkenones with high enantioselectivity (ee). princeton.edu For instance, imidazolidinone catalysts have been shown to effectively catalyze the transfer hydrogenation of various cyclic enones using Hantzsch ester as the hydride source. princeton.edu

Chemoselectivity: CTH can exhibit high chemoselectivity. For example, nickel nanoparticles have been used to catalyze the transfer hydrogenation of olefins with high yields and chemoselectivity, using 2-propanol as the hydrogen source. mdpi.com

Mechanistic Insights: Studies have shown that the reaction mechanism can be complex, sometimes involving hydrogenation of both C=C and C=O bonds. The sequence of these reduction events can be influenced by the catalyst and substrate. nih.gov

Interactive Data Table: Catalytic Systems for Transfer Hydrogenation of Unsaturated Ketones

Catalyst SystemHydrogen DonorSubstrate TypeKey FindingsReference
Imidazolidinone OrganocatalystHantzsch EsterCyclic EnonesHigh enantioselectivity (90-98% ee) for various ring sizes. princeton.edu princeton.edu
Nickel Nanoparticles2-PropanolOlefinsHigh yields and chemoselectivity. mdpi.com mdpi.com
Rhodium ComplexFormic Acid/Triethylamineβ,γ-Unsaturated α-DiketonesRegio- and stereoselective reduction of one or both carbonyl groups. nih.gov nih.gov
Iron ComplexFormic AcidAlkynesHigh yield (99%) for the reduction of alkynes to alkenes. mdpi.com mdpi.com

Life-Cycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacturing, use, and disposal or recycling. mdpi.com In the context of synthesizing octahydro-indenones, LCA can be a powerful tool to compare the environmental performance of different synthetic routes and identify hotspots for improvement.

Phases of a Life-Cycle Assessment:

Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (e.g., the production of 1 kg of the target molecule), and the system boundaries (which processes are included). mdpi.com

Life-Cycle Inventory (LCI): This involves compiling and quantifying the inputs and outputs for a product system. Inputs include raw materials and energy, while outputs include the product, co-products, waste, and emissions to air, water, and soil. mdpi.com

Life-Cycle Impact Assessment (LCIA): The LCI data is used to evaluate the potential environmental impacts. Impact categories can include global warming potential, ozone depletion, acidification, eutrophication, and human toxicity. mdpi.com

Application of LCA in Chemical Synthesis:

Chemical Transformations and Derivatization of Octahydro Indenones

Functional Group Interconversions on the Octahydro-Indenone Core

The primary functional group of the octahydro-indenone skeleton is the ketone, which, along with the saturated carbocyclic rings, provides multiple sites for chemical modification.

While direct esterification starts from an alcohol, the octahydro-indenone structure can be linked to ester functionalities through several synthetic routes. The reduction of the ketone group to a secondary alcohol is a common preliminary step to enable direct esterification.

Alternatively, the synthesis of indanones from ester-containing precursors highlights the compatibility of the ester group with the indenone core. For instance, the intramolecular cyclization of esters, such as diethyl 2-(3,5-dimethoxybenzyl)malonate, can be used to form the indanone ring system in excellent yields. nih.govontosight.ai This is achieved by stirring the ester with an acid like methanesulfonic acid at elevated temperatures. nih.gov Similarly, quantitative yields of 1-indanone (B140024) have been achieved through the trifluoromethanesulfonic acid (TFSA)-catalyzed intramolecular cyclization of ester precursors. beilstein-journals.orgnih.gov These methods underscore that the ester functional group is stable under the conditions required to form or modify the indanone scaffold, making octahydro-indenone esters accessible synthetic targets. One specific example is the synthesis of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bismethacrylate, a diester derivative of a related octahydro-indene structure. masterorganicchemistry.com

The ketone and the saturated carbon framework of octahydro-indenones are amenable to both oxidation and reduction reactions, providing pathways to introduce new functional groups and stereocenters.

Oxidation Pathways: The oxidation of the indanone core can be achieved with high selectivity using biocatalytic methods. These enzymatic transformations allow for the direct hydroxylation of C-H bonds, a challenging conversion using traditional chemical methods. For example, bacterial dioxygenase enzymes have been employed to oxidize 1-indanone. Pseudomonas sp. strain 9816/11, which expresses naphthalene (B1677914) dioxygenase (NDO), oxidizes 1-indanone to a mixture of hydroxylated products. youtube.com This biotransformation represents a direct route to hydroxyindanones from the parent indanone. youtube.com

Starting MaterialEnzyme SystemProductsYield / RatioRef
1-IndanoneNaphthalene Dioxygenase (NDO)3-Hydroxy-1-indanone91% youtube.com
2-Hydroxy-1-indanone9% youtube.com
2-IndanoneToluene Dioxygenase (TDO)(S)-2-Hydroxy-1-indanone76% ee youtube.com

Reduction Pathways: The reduction of the ketone in the octahydro-indenone core is a fundamental transformation that yields the corresponding secondary alcohol. This reaction is commonly performed with high efficiency using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a particularly useful reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups like esters. rsc.orgyoutube.com The reduction of a ketone to a secondary alcohol introduces a new stereocenter, and the stereoselectivity of this process can often be controlled. rsc.org For instance, the Luche reduction, which uses NaBH₄ in the presence of a Lewis acid like cerium chloride, is known to selectively reduce the carbonyl group even in the presence of other reducible functionalities. rsc.org This transformation is a key step in the synthesis of more complex molecules where the resulting hydroxyl group is used for further derivatization. rsc.orgorganic-chemistry.org

Substrate TypeReagentProduct TypeNotesRef
KetoneSodium Borohydride (NaBH₄)Secondary AlcoholSelective for ketones and aldehydes. rsc.orggoogle.com
α,β-Unsaturated KetoneNaBH₄, CeCl₃ (Luche Reduction)Allylic AlcoholChemoselective 1,2-reduction of the carbonyl. rsc.org

Synthesis of Advanced Octahydro-Indenone Analogues

The indenone scaffold is a valuable building block for synthesizing more complex molecular structures. Reactions that form new carbon-carbon bonds are employed to construct advanced analogues with unique properties and potential applications.

The Aldol (B89426) condensation is a powerful tool for forming carbon-carbon bonds and is widely used to elaborate on the indanone framework. nih.gov In this reaction, an enol or enolate ion reacts with a carbonyl compound. nih.gov For indanone derivatives, this can occur in two main ways: as a crossed-aldol reaction with another carbonyl compound or as an intramolecular reaction if a second carbonyl group is present in the molecule.

A classic example is the Claisen-Schmidt condensation, a type of crossed-aldol reaction between a ketone (like 1-indanone) and an aromatic aldehyde that lacks alpha-hydrogens. nih.gov Solvent-free aldol condensations have been reported, for example, by reacting 1-indanone with piperonal (B3395001) or 3,4-dimethoxybenzaldehyde (B141060) in the presence of solid sodium hydroxide. organic-chemistry.org These reactions proceed by mixing the solid reactants, which liquefy and react to form the α,β-unsaturated ketone product.

Intramolecular aldol reactions are particularly useful for constructing new ring systems. A molecule containing two carbonyl groups, such as a diketone or keto-aldehyde, can cyclize under basic conditions when one carbonyl forms an enolate that attacks the other. The formation of thermodynamically stable five- or six-membered rings is highly favored in these reactions. This strategy allows for the synthesis of complex, fused-ring systems starting from appropriately substituted indanone precursors.

Reaction TypeIndanone SubstrateReagent 2BaseProduct TypeRef
Claisen-Schmidt1-IndanonePiperonalNaOH (solid)2-(Piperonylidene)indan-1-one
Claisen-Schmidt1-Indanone3,4-DimethoxybenzaldehydeNaOH (solid)2-(3,4-Dimethoxybenzylidene)-1-indanone
Intramolecular2,6-HeptanedioneNaOH3-Methyl-2-cyclohexenone

The Suzuki-Miyaura coupling is a highly versatile and powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds between an organoboron species and an organohalide. ontosight.ai This reaction is extensively used to synthesize aryl-substituted indanones, which are important precursors for various applications. ontosight.airsc.org

The typical procedure involves the reaction of a halogenated indanone, such as 5-bromo-1-indanone (B130187), with an arylboronic acid in the presence of a palladium catalyst and a base. ontosight.ai This method demonstrates broad functional group tolerance and generally provides high yields of the desired products. ontosight.ai Studies have shown the successful coupling of 5-bromo-1-indanone with a variety of substituted phenylboronic acids, yielding the corresponding 5-aryl-1-indanone derivatives. ontosight.ai A one-pot process combining a Suzuki-Miyaura coupling with an acid-catalyzed cyclization has also been developed to produce indenones and indanones efficiently.

Indanone SubstrateBoronic AcidCatalystProductRef
5-Bromo-1-indanonePhenylboronic acidPd(PPh₃)₄5-Phenyl-1-indanone ontosight.ai
5-Bromo-1-indanone4-Methoxyphenylboronic acidPd(PPh₃)₄5-(4-Methoxyphenyl)-1-indanone ontosight.ai
5-Bromo-1-indanone4-Ethylphenylboronic acidPd(PPh₃)₄5-(4-Ethylphenyl)-1-indanone ontosight.ai
4-Bromo-2-methyl-1-indanone3,5-Bis(trifluoromethyl)phenylboronic acidPd(OAc)₂4-(3,5-Bis(trifluoromethyl)phenyl)-2-methyl-1-indanone rsc.org

Photocycloaddition reactions utilize light energy to form new chemical bonds, enabling the construction of complex and often strained molecular architectures that are difficult to access through thermal reactions. youtube.comgoogle.com The indanone core can serve as a chromophore that, upon irradiation, engages in cycloaddition reactions with alkenes to build novel polycyclic frameworks. youtube.comgoogle.com

A notable example is the intramolecular ortho-photocycloaddition of 7-(4′-alkenyloxy)-1-indanones. nih.govyoutube.com Upon irradiation with UV-A light, these substrates undergo a cascade of reactions initiated by a [2+2] photocycloaddition between the aromatic ring of the indanone and the tethered alkene. youtube.com This initial cycloaddition is often followed by subsequent thermal or photochemical steps, such as ring-openings and further cyclizations, to yield intricate polycyclic products in a single operation. nih.govyoutube.com For instance, irradiation of certain 7-(4′-alkenyloxy)-1-indanones can trigger a three-photon cascade, ultimately forming complex pentacyclic structures. youtube.com This methodology provides a powerful route to novel three-dimensional molecular architectures starting from relatively simple indanone precursors. nih.govyoutube.com

SubstrateReaction TypeConditionsProduct ArchitectureRef
7-(4'-Alkenyloxy)-1-indanonesIntramolecular ortho-photocycloadditionUV-A (350 nm), TFETetracyclic products nih.govyoutube.com
4-Chloro-7-(4'-pentenyloxy)-1-indanoneIntramolecular ortho-photocycloadditionUV-A (366 nm)Pentacyclic product youtube.com
Indanone Substrate 95Photochemical cascadeIrradiationPolycyclic product 96 google.com

Stereospecific Synthesis of Defined Octahydro-Indenone Derivatives (e.g., Calcilitriol Analogues)

No documented methods for the stereospecific synthesis of derivatives from 1H-Inden-1-one, octahydro-7-methyl- are present in the reviewed literature. The synthesis of complex natural product analogues, such as those of calcitriol (B1668218), often involves intricate stereocontrolled reactions on bicyclic ketones. One study on a complex calcitriol analogue mentions a "7A-methyl-octahydro-inden" fragment as part of a larger structure, but does not provide synthetic details for this specific precursor. Without direct research on 1H-Inden-1-one, octahydro-7-methyl-, any discussion of its potential for stereospecific derivatization would be purely speculative.

Data Tables

Due to the lack of experimental data, no data tables on the chemical transformations or synthetic derivatives of 1H-Inden-1-one, octahydro-7-methyl- can be generated.

Advanced Characterization Techniques for Octahydro Indenone Compounds

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental to the structural elucidation of organic compounds. Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be essential in confirming the identity and structure of octahydro-7-methyl-1H-inden-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, COSY, APT)

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of a compound in solution.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide information on the chemical environment of the hydrogen and carbon atoms, respectively. For the parent compound, octahydro-1H-inden-1-one, ¹³C NMR data has been reported. nih.gov The introduction of a methyl group at the C7 position in octahydro-7-methyl-1H-inden-1-one would be expected to introduce a new signal in the aliphatic region of both the ¹H and ¹³C NMR spectra and cause shifts in the signals of neighboring protons and carbons.

COSY (Correlation Spectroscopy): This two-dimensional NMR technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum would be crucial for establishing the connectivity of the entire proton framework of the molecule.

APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer): These experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This information is vital for unambiguously assigning the signals in the ¹³C NMR spectrum.

The octahydro-indenone core contains multiple stereocenters, leading to the possibility of several stereoisomers (e.g., cis and trans ring fusion). NMR spectroscopy is the primary method for distinguishing between these isomers. The precise chemical shifts and, most importantly, the coupling constants (J-values) between protons are highly dependent on their spatial orientation (dihedral angles). For instance, the coupling constants between protons on the bridgehead and adjacent carbons can definitively establish the cis or trans fusion of the five- and six-membered rings. The NIST Chemistry WebBook lists distinct entries for cis- and trans-octahydro-1H-inden-1-one, highlighting the importance of stereochemical characterization. nist.govnist.gov Careful analysis of 2D NMR data, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would further elucidate the relative stereochemistry by identifying protons that are close to each other in space.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two key pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization.

Molecular Weight: The molecular ion peak (M+) in the mass spectrum would confirm the molecular formula of octahydro-7-methyl-1H-inden-1-one (C₁₀H₁₆O), which has a molecular weight of approximately 152.23 g/mol .

Fragmentation Analysis: Electron ionization (EI) mass spectrometry causes the molecule to break apart into characteristic fragments. For ketones, a common fragmentation is the alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. Another typical fragmentation is the McLafferty rearrangement if an appropriate gamma-proton is available. The mass spectrum for the parent octahydro-1H-inden-1-one shows significant peaks at m/z values of 138 (molecular ion), 96, 94, 81, and 67, which correspond to various fragmentation pathways of the bicyclic ketone structure. nih.gov The fragmentation pattern of the 7-methyl derivative would be expected to show similar pathways, but with mass shifts in fragments containing the methyl group.

Table 1: GC-MS Fragmentation Data for the Parent Compound, Octahydro-1H-inden-1-one

m/z (Mass-to-charge ratio) Relative Intensity (%) Possible Fragment
138 93.3 [M]⁺ (Molecular Ion)
96 100.0 [M - C₃H₆]⁺
94 93.3 [M - C₂H₄O]⁺
81 78.7 [C₆H₉]⁺
67 88.8 [C₅H₇]⁺

Data sourced from PubChem for Octahydro-1H-inden-1-one (CID 137737) and corresponds to one of the available experimental spectra. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For octahydro-7-methyl-1H-inden-1-one, the most prominent feature in its IR spectrum would be a strong absorption band characteristic of a carbonyl (C=O) group in a saturated ketone. This peak typically appears in the range of 1705-1725 cm⁻¹. The spectrum for 1-Indanone (B140024), a related compound, shows a strong carbonyl peak. nih.gov The rest of the spectrum would show C-H stretching and bending vibrations for the aliphatic ring structure. The absence of absorptions for hydroxyl (-OH) or carbon-carbon double (C=C) bonds would confirm the saturated ketone structure.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from reaction byproducts or other isomers and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Identification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating mixtures of compounds. For a molecule like octahydro-7-methyl-1H-inden-1-one, a reverse-phase (RP) HPLC method would likely be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

A typical method for a related compound, Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one, uses a mobile phase of acetonitrile and water with phosphoric acid. sielc.com By running a gradient (i.e., changing the solvent composition over time), a mixture of isomers or impurities can be effectively separated based on their differing polarities. Each separated compound would appear as a distinct peak in the chromatogram, and the area of the peak is proportional to its concentration, allowing for purity assessment.

Gas Chromatography (GC) for Mixture Analysis and Purity Evaluation

Gas chromatography is an indispensable technique for the separation and analysis of volatile and thermally stable compounds, making it highly suitable for the characterization of octahydro-indenone derivatives. In the context of synthesizing or isolating 1H-Inden-1-one, octahydro-7-methyl-, GC is primarily employed to assess the purity of the final product and to analyze the composition of reaction mixtures, identifying potential isomers and byproducts.

The separation in GC is based on the differential partitioning of analytes between a stationary phase, typically a high-boiling-point polymer coated on the inside of a capillary column, and a mobile gaseous phase. The retention time, the time it takes for a compound to travel from the injector to the detector, is a characteristic property for a given set of GC parameters (e.g., column type, temperature program, and carrier gas flow rate) and can be used for identification when compared to a known standard.

For instance, in the analysis of a crude reaction mixture leading to 1H-Inden-1-one, octahydro-7-methyl-, GC can effectively separate the desired product from starting materials, solvents, and isomeric impurities. The relative peak areas in the resulting chromatogram can be used to estimate the purity of the sample. For more accurate quantitative analysis, calibration with a known standard is required.

Table 1: Illustrative GC Parameters for Isomer Separation

ParameterValue
Column HP-5 (5% Phenyl Methyl Siloxane)
Column Dimensions 30 m x 0.25 mm x 0.25 µm
Injector Temperature 250 °C
Detector (FID) Temperature 280 °C
Oven Program 80 °C (2 min), then 10 °C/min to 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography is a simple, rapid, and versatile technique used extensively in organic synthesis for monitoring the progress of reactions and for the preliminary assessment of product purity. In the synthesis of 1H-Inden-1-one, octahydro-7-methyl-, TLC allows chemists to quickly determine the consumption of starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

The position of a compound on the developed chromatogram is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the Rf value of the product spot with that of the starting material, the progress of the reaction can be effectively monitored. TLC is also a valuable tool in optimizing the conditions for preparative column chromatography, a technique used for the purification of larger quantities of the compound.

Table 2: Example TLC System for Monitoring an Oxidation Reaction

ComponentDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase (Eluent) 20% Ethyl Acetate (B1210297) in Hexane
Visualization UV light (254 nm) and/or Potassium Permanganate Stain
Observation Disappearance of the alcohol starting material spot and appearance of the ketone product spot.

X-ray Crystallography for Solid-State Structure Determination

Unambiguous Establishment of Absolute Structure and Stereochemistry

X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a molecule with multiple stereocenters like 1H-Inden-1-one, octahydro-7-methyl-, this technique provides an unambiguous determination of its absolute structure and stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be constructed, from which the precise positions of all atoms in the molecule can be determined.

This method is particularly crucial for resolving the relative and absolute configurations of the chiral centers within the octahydro-indenone framework. Techniques such as anomalous dispersion can be employed to establish the absolute stereochemistry without the need for a reference to a known chiral center. The resulting crystallographic data provides precise bond lengths, bond angles, and torsion angles, offering a complete and unequivocal structural description.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Beyond defining the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice, providing insight into the intermolecular forces that govern their packing. This includes the analysis of non-covalent interactions such as van der Waals forces and, where applicable, hydrogen bonding networks.

In the case of 1H-Inden-1-one, octahydro-7-methyl-, which contains a carbonyl group, the oxygen atom can act as a hydrogen bond acceptor. While the molecule itself does not have hydrogen bond donors, in the presence of co-crystallized solvent molecules or in derivatives containing hydroxyl or amine groups, the formation of intricate hydrogen bonding networks can be observed. The study of these interactions is important for understanding the physical properties of the solid material, such as its melting point and solubility. The crystal packing can also influence the chemical reactivity of the molecule in the solid state.

Computational and Theoretical Investigations of Octahydro Indenone Structures

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. From these calculations, a variety of properties, including molecular orbital energies, charge distribution, and reactivity indices, can be determined.

For the parent octahydro-1H-inden-1-one, DFT calculations would typically be employed to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

The introduction of a methyl group at the 7-position is expected to influence the electronic properties of the octahydro-indenone core. The methyl group is an electron-donating group through an inductive effect. This donation of electron density would be predicted to raise the energy of the HOMO, making the molecule a better electron donor. The effect on the LUMO is generally less pronounced. Consequently, the HOMO-LUMO gap in 7-methyl-octahydro-1H-inden-1-one might be slightly smaller than in the unsubstituted parent compound, suggesting a potential increase in reactivity.

DFT calculations can also provide insights into the electrostatic potential surface of the molecule, highlighting regions of positive and negative charge. The carbonyl oxygen is the most electronegative atom and will exhibit a region of negative electrostatic potential, making it a likely site for electrophilic attack. The carbonyl carbon, being electron-deficient, is a primary site for nucleophilic attack. The methyl group at the 7-position would subtly modulate the charge distribution throughout the rest of the bicyclic system.

Molecular Docking Studies for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies for 1H-Inden-1-one, octahydro-7-methyl- are not readily found, the general principles can be applied to understand its potential interactions with biological targets. The octahydro-indenone scaffold is a common motif in various biologically active molecules, including steroids.

Molecular docking simulations of 1H-Inden-1-one, octahydro-7-methyl- into the active site of a hypothetical enzyme would involve assessing various binding poses based on a scoring function. This function typically evaluates intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. The carbonyl group of the indenone is a key feature, capable of acting as a hydrogen bond acceptor. The hydrophobic bicyclic ring system would favor interactions with nonpolar pockets within a protein's active site.

The presence of the 7-methyl group can have several effects on docking outcomes. It increases the steric bulk of the molecule, which could either enhance binding by filling a hydrophobic pocket or hinder it by clashing with the receptor surface. The methyl group also enhances the lipophilicity of the molecule, which can strengthen hydrophobic interactions. The specific stereochemistry of the methyl group would be critical in determining the precise fit within a binding site.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are instrumental in predicting spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which can aid in the structural elucidation of molecules. For 1H-Inden-1-one, octahydro-7-methyl-, theoretical calculations can predict the ¹H and ¹³C NMR spectra. The predicted shifts would be highly dependent on the conformation of the bicyclic system and the stereochemistry at the various chiral centers.

The addition of a methyl group at the 7-position further complicates the conformational analysis. The methyl group can exist in either an axial or equatorial position relative to the cyclohexane (B81311) ring. It is a well-established principle in conformational analysis that a substituent on a cyclohexane ring generally prefers the equatorial position to minimize steric interactions known as 1,3-diaxial interactions. lumenlearning.com In the case of 7-methyl-octahydro-1H-inden-1-one, the most stable conformer would likely have the 7-methyl group in an equatorial or pseudo-equatorial position to avoid steric clashes with other parts of the bicyclic framework. DFT calculations are essential for accurately determining the relative energies of the different possible conformers and thus predicting the most stable three-dimensional structure of the molecule.

Applications in Chemical Research and Material Science for Octahydro Indenone Derivatives

Role as Synthetic Intermediates for Complex Organic Molecules

The octahydro-indenone core structure, a hydrindane system, is a pivotal building block, or synthon, in the field of complex organic synthesis. ontosight.airsc.org Its rigid, well-defined stereochemistry makes it an ideal starting point for constructing larger, more intricate molecules, particularly natural products and their analogues. The primary application in this area is in the synthesis of Vitamin D analogues, where the octahydro-indenone moiety functions as the CD-ring system of the target molecule. mdpi.comnih.gov

In a common synthetic strategy known as a convergent synthesis, the A-ring and the CD-ring/side chain portions of the Vitamin D molecule are prepared independently and then joined together. mdpi.com The CD-ring fragment is often a functionalized hydrindane ketone derived from structures related to 1H-Inden-1-one, octahydro-7-methyl-. mdpi.com This CD-ring ketone is then coupled with a suitable A-ring precursor, such as a phosphine (B1218219) oxide or a sulfone, through powerful carbon-carbon bond-forming reactions like the Wittig-Horner, Horner-Wadsworth-Emmons, or modified Julia olefination reactions to assemble the complete carbon skeleton of the desired Vitamin D derivative. mdpi.comresearchmap.jp This modular approach allows for the synthesis of a wide array of analogues with modifications in the A-ring, the CD-rings, or the side chain for further research. mdpi.comnih.gov

Applications in Polymer Chemistry and Material Science

The unique structural features of octahydro-indenone derivatives make them attractive candidates for incorporation into advanced polymer systems. Their bulky and alicyclic nature can be leveraged to significantly modify the physical and thermal properties of materials.

While 1H-Inden-1-one, octahydro-7-methyl- itself is not a polymerizable monomer, it serves as a valuable precursor for creating functionalized monomers. ontosight.ai Through standard organic reactions, the ketone can be transformed, for example, into an alcohol, which can then be esterified with acrylic acid or a related derivative to produce an acrylate (B77674) monomer. ontosight.ai

These acrylate monomers, containing the bulky octahydro-indenone group, can participate in polymerization reactions, most commonly free-radical polymerization. ontosight.airesearchgate.net This process links the individual monomer units together to form long polymer chains, known as polyacrylates. The resulting polymer incorporates the rigid bicyclic structure as a pendant group along the polymer backbone, which profoundly influences the material's properties. ontosight.airesearchgate.net Other polymerization techniques, such as cationic ring-opening polymerization, are also employed for different types of cyclic monomers to create various polymers. researchgate.netresearchgate.net

Photopolymer resins are light-sensitive liquid formulations used in additive manufacturing (3D printing) techniques like stereolithography (SLA) and digital light processing (DLP). mdpi.comyoutube.com These resins are typically complex mixtures of monomers, oligomers, photoinitiators, and other additives that control the curing process and the final properties of the printed object. researchgate.netgoogle.com

Monomers derived from octahydro-indenone structures, such as (octahydro-4,7-methano-1H-inden-1(or 2)-yl)methyl acrylate, are potential components for these advanced resins. ontosight.ai The incorporation of such bulky, alicyclic monomers into the resin formulation is a key strategy for enhancing the performance of the cured material. researchgate.net Their rigid structure can improve the mechanical strength, durability, and thermal stability of the final 3D-printed part, making them suitable for creating complex, patient-specific structures in fields like dentistry or for manufacturing high-performance components. ontosight.ainih.gov

The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the point where the material transitions from a rigid, glassy state to a more flexible, rubbery state. makevale.commdpi.com A higher Tg is often desirable for applications requiring good thermal stability and heat resistance. A significant disadvantage of Poly(methyl methacrylate) (PMMA), a widely used transparent thermoplastic, is its relatively low Tg of about 105 °C, which limits its use in higher temperature applications. makevale.com

A proven method to increase the Tg of a polymer is to incorporate bulky, rigid structural units into its chain. researchgate.net Copolymerizing methyl methacrylate (B99206) (MMA) with a monomer bearing a rigid alicyclic group, such as a derivative of 1H-Inden-1-one, octahydro-7-methyl-, effectively restricts the segmental motion of the polymer chains. researchgate.netmakevale.com This reduced mobility means more thermal energy is required to induce the glass transition, resulting in a significantly higher Tg for the copolymer compared to pure PMMA. researchgate.netmdpi.com This enhancement allows for the development of PMMA-based materials with improved heat resistance while potentially maintaining high transparency. researchgate.net

Table 1: Effect of Monomer Structure on the Glass Transition Temperature (Tg) of Polymers This table provides representative data to illustrate the principle of how incorporating bulky monomers can increase the Tg of a polymer system like PMMA.

PolymerMonomer StructureReported Glass Transition Temperature (Tg)Reference
Poly(methyl methacrylate) (PMMA)Methyl Methacrylate~105 °C makevale.com
Copolymer: P(MMA-co-TCM)Methyl Methacrylate and Tricyclodecyl Methacrylate (a bulky, alicyclic monomer)>120 °C researchgate.net

Research into Precursors for Biologically Active Molecules (e.g., Calcitriol (B1668218) Analogues)

The synthesis of biologically active molecules, particularly steroid and secosteroid analogues, heavily relies on the use of specific chiral building blocks. Derivatives of 1H-Inden-1-one, octahydro-7-methyl- are highly valued as precursors in the synthesis of Calcitriol (1α,25-dihydroxyvitamin D3) and its numerous analogues. mdpi.comnih.gov Calcitriol is the hormonally active form of Vitamin D, and its analogues are investigated for potential therapeutic applications due to their ability to modulate a variety of biological processes. nih.govnih.govnih.gov

In these synthetic campaigns, the hydrindane skeleton of the octahydro-indenone derivative serves as the CD-ring core of the target Vitamin D molecule. mdpi.com Synthetic chemists often start with a functionalized version of this bicyclic ketone to build the side chain of the molecule. This complete CD-ring/side-chain fragment is then coupled with a separately synthesized A-ring synthon. mdpi.comresearchgate.net This convergent strategy allows for flexibility in designing and creating novel analogues with modified structures, aiming to enhance biological potency or tailor their activity profile. researchmap.jpnih.gov

Occurrence in Natural Products and Phytochemical Research of Indenone Derivatives

Identification of 1H-Inden-1-one, Octahydro-7-methyl- in Plant Extracts (e.g., Cinnamomum zeylanicum)

While comprehensive phytochemical analyses of Cinnamomum zeylanicum (cinnamon) have identified a vast array of compounds, the specific presence of 1H-Inden-1-one, octahydro-7-methyl- is not consistently reported as a major constituent. Studies on cinnamon leaf and bark oil primarily highlight the prevalence of (E)-cinnamaldehyde, eugenol, linalool, and benzyl (B1604629) benzoate (B1203000). nih.govquestjournals.org For instance, one analysis of cinnamon leaf oil reported (E)-cinnamaldehyde at 72.98%, with other significant components being benzyl benzoate (4.01%) and trans-Cinnamyl acetate (B1210297) (3.36%). nih.gov Another study focusing on bark oil found (E)-cinnamaldehyde to be the major component, alongside linalool, β-caryophyllene, eucalyptol, and eugenol. questjournals.org

A thorough investigation involving the methanolic extract of cinnamon bark identified thirty-nine bioactive phytochemical compounds. orientjchem.org Although this study revealed a complex mixture of molecules, the primary focus remained on major constituents like cinnamaldehyde. The detection of minor or trace compounds such as 1H-Inden-1-one, octahydro-7-methyl- is highly dependent on the sensitivity of the analytical methods employed and the specific chemotype of the plant.

Detection of Related Dihydro/Octahydro-Indenone Compounds in Natural Sources (e.g., Chromolaena odorata)

Essential oil analyses of C. odorata from different geographical locations have shown significant variations in chemical composition, indicating the existence of different chemotypes. nih.gov A study on oil from Nigeria identified major components such as α-pinene (13.60%) and caryophyllene (B1175711) (9.20%). cabidigitallibrary.org Another analysis of oil from Benin reported caryophyllene oxide (43.75%) as the main compound. nih.gov One investigation did identify 6-propen-1-enylbicyclo[3.1.0]hexan-2-one (14.95%) as a major component, a bicyclic ketone with a structural resemblance to indenone derivatives. researchgate.net The presence of these complex cyclic ketones underscores the plant's capacity to synthesize a wide array of secondary metabolites.

The following table summarizes the major compounds identified in the essential oil of Chromolaena odorata from various studies.

Table 1: Major Chemical Constituents Identified in Chromolaena odorata Essential Oil

CompoundPercentage (%) in Nigerian Stem Oil cabidigitallibrary.orgPercentage (%) in Benin Leaf Oil nih.govPercentage (%) in Ivory Coast Leaf Oil researchgate.net
α-Pinene13.60-17.79
Caryophyllene9.20--
Bicyclo[7.2.0]undec-4-ene6.76--
β-Pinene4.83--
Germacrene D4.70--
Caryophyllene oxide-43.75-
6-propen-1-enylbicyclo[3.1.0]hexan-2-one--14.95
A hyphen (-) indicates that the compound was not reported as a major constituent in that specific study.

Methodologies for Phytochemical Profiling (e.g., GC-MS Analysis of Plant Extracts)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in plant extracts. vipsen.vnareme.co.jp This method is widely employed in the phytochemical profiling of essential oils from plants like Cinnamomum zeylanicum and Chromolaena odorata. nih.govcabidigitallibrary.orgiiste.org

The GC-MS process involves several key steps:

Sample Preparation : The essential oil is typically diluted in a suitable solvent, such as methanol (B129727) or hexane, before being injected into the system. vipsen.vnscitepress.org

Gas Chromatography (GC) : The diluted sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. cabidigitallibrary.orgvipsen.vn The column's stationary phase separates individual compounds based on their boiling points and chemical properties. The temperature of the column is gradually increased over time (a temperature program) to facilitate the separation of a wide range of compounds. scitepress.org

Mass Spectrometry (MS) : As compounds exit the GC column, they enter the mass spectrometer, where they are bombarded with electrons (a technique called Electron Ionization, or EI), causing them to fragment into charged ions. cabidigitallibrary.orgvipsen.vn The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. cabidigitallibrary.org

Compound Identification : The resulting mass spectrum, which acts as a chemical fingerprint, is compared against extensive spectral libraries (like NIST and Wiley) to identify the compound. vipsen.vn The retention time—the time it takes for a compound to travel through the GC column—is also used as an identifying characteristic. vipsen.vn

GC-MS is highly valued for its accuracy in analyzing complex mixtures and its ability to detect compounds at very low concentrations. vipsen.vn The choice of the GC column, which can have different polarities, is critical for achieving comprehensive separation of the various chemical constituents within an essential oil. nih.gov

Future Research Directions for Octahydro Indenone Chemistry

Development of Novel Stereoselective Synthetic Routes to Specific Octahydro-Indenone Isomers

The control of stereochemistry is paramount in the synthesis of biologically active molecules and advanced materials. For "1H-Inden-1-one, octahydro-7-methyl-", which possesses multiple stereocenters, the development of highly stereoselective synthetic routes to access specific isomers is a critical area for future research.

Classic approaches such as the Robinson annulation and the Hajos-Parrish-Eder-Sauer-Wiechert reaction have been instrumental in the synthesis of related bicyclic systems like the Wieland-Miescher ketone. wikipedia.orgwikipedia.org Future work could focus on adapting and refining these methods for the specific synthesis of 7-methyl-octahydro-1H-inden-1-one isomers. For instance, the use of chiral organocatalysts, such as proline and its derivatives, in the intramolecular aldol (B89426) condensation step of the Robinson annulation could provide access to enantiomerically enriched products. chemeurope.comresearchgate.net

A key challenge lies in controlling the diastereoselectivity of the initial Michael addition and the subsequent aldol cyclization. The strategic placement of the methyl group at the 7-position can influence the facial selectivity of these reactions. Future investigations should explore a diverse range of chiral catalysts, including both organocatalysts and transition metal complexes, to achieve high levels of both diastereo- and enantioselectivity.

Table 1: Potential Stereoselective Strategies for 7-Methyl-Octahydro-1H-Inden-1-one Synthesis

Synthetic StrategyCatalyst TypePotential AdvantagesKey Research Focus
Asymmetric Robinson AnnulationChiral Proline DerivativesMetal-free, environmentally benign, high enantioselectivity reported for analogs.Optimization of catalyst structure and reaction conditions for the specific substrate.
Transition Metal-Catalyzed Asymmetric HydrogenationChiral Rhodium or Iridium ComplexesHigh efficiency and enantioselectivity for related unsaturated indenones.Synthesis of suitable unsaturated precursors of 7-methyl-octahydro-1H-inden-1-one.
Intramolecular Heck ReactionChiral Palladium ComplexesAccess to fused ring systems with good stereocontrol.Design of appropriate precursors and optimization of catalytic systems.
BiocatalysisEngineered Enzymes (e.g., Ene-reductases)High stereoselectivity and mild reaction conditions.Screening and engineering of enzymes for the specific substrate.

Exploration of Underinvestigated Reaction Pathways for Octahydro-Indenone Functionalization

Beyond the synthesis of the core scaffold, the development of novel methods for its functionalization is crucial for expanding its utility. The saturated carbocyclic framework of octahydro-1H-inden-1-one presents a challenge for traditional functionalization methods. Future research should focus on exploring modern synthetic techniques to introduce new functional groups at various positions of the molecule.

Late-stage C-H functionalization has emerged as a powerful tool for modifying complex molecules without the need for de novo synthesis. researchgate.netnih.gov Applying this strategy to "1H-Inden-1-one, octahydro-7-methyl-" could enable the direct introduction of aryl, alkyl, or heteroatom-containing groups at specific C-H bonds. This would provide rapid access to a diverse library of derivatives for biological screening or materials science applications.

Another promising avenue is the use of photoredox catalysis to generate radical intermediates under mild conditions. These radicals could then participate in a variety of bond-forming reactions, allowing for the introduction of functional groups that are difficult to install using conventional methods. For example, the generation of a radical at a specific carbon atom could be followed by trapping with a suitable coupling partner.

Table 2: Emerging Functionalization Reactions for the Octahydro-Indenone Scaffold

Reaction TypeReagents/CatalystsPotential Functional GroupsKey Research Focus
Late-Stage C-H ArylationPalladium catalysts with specific ligandsAryl, HeteroarylAchieving high regioselectivity on the saturated carbocyclic core.
Radical-mediated FluorinationPhotoredox catalysts, Fluorinating agentsFluorineIntroducing fluorine for potential applications in medicinal chemistry.
Carbonyl Alpha-FunctionalizationEnolate chemistry, OrganocatalysisAlkyl, Acyl, HalogenExploring the reactivity of the enolate of the bicyclic ketone.
Baeyer-Villiger OxidationPeracids, BiocatalystsLactone formationCreating novel bicyclic lactone scaffolds.

Advanced Spectroscopic Methods for Real-time Reaction Monitoring of Octahydro-Indenone Synthesis

The optimization of complex multi-step syntheses, such as those required to produce specific isomers of octahydro-indenone, can be significantly accelerated by the use of advanced process analytical technologies (PAT). diduco.com Future research should focus on the implementation of in-situ and operando spectroscopic techniques for the real-time monitoring of these reactions.

Operando spectroscopy , which involves the simultaneous measurement of catalytic performance and spectroscopic data under actual reaction conditions, can provide invaluable mechanistic insights. ornl.govunito.it Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the concentrations of reactants, intermediates, and products in real-time. This data can be used to build kinetic models, identify reaction bottlenecks, and optimize reaction conditions for yield and selectivity.

For complex reaction mixtures, the large datasets generated by spectroscopic monitoring can be analyzed using chemometric methods . diva-portal.orgresearchgate.neted.govresearchgate.net These statistical tools can help to deconvolve complex spectra and extract meaningful information about the reaction progress.

Table 3: Advanced Spectroscopic Methods for Reaction Monitoring

Spectroscopic TechniqueInformation ObtainedPotential Application in Octahydro-Indenone Synthesis
In-situ FT-IR SpectroscopyVibrational modes of functional groups, concentrations of species.Monitoring the disappearance of starting materials and the appearance of the indenone product.
In-situ NMR SpectroscopyDetailed structural information, quantification of isomers.Tracking the formation of different stereoisomers in real-time to optimize for a specific isomer.
Raman SpectroscopyComplementary vibrational information, suitable for aqueous systems.Monitoring reactions in various solvent systems.
Mass SpectrometryMolecular weight of components.Identifying intermediates and byproducts in the reaction mixture.

Integrated Computational and Experimental Approaches for Reaction Optimization and Mechanism Elucidation

The synergy between computational chemistry and experimental work is a powerful paradigm for accelerating catalyst discovery and reaction optimization. For the synthesis of "1H-Inden-1-one, octahydro-7-methyl-", integrated computational and experimental approaches can provide deep mechanistic understanding and guide the development of more efficient and selective methods.

Density Functional Theory (DFT) calculations can be used to model the transition states of key reaction steps, such as the Michael addition and aldol condensation in the Robinson annulation. researchgate.net This can help to rationalize the observed stereoselectivity and predict the outcome of reactions with new catalysts or substrates. For example, DFT studies have been instrumental in understanding the mechanism of the Hajos-Parrish-Eder-Sauer-Wiechert reaction. nih.govresearchgate.net

Furthermore, the rise of machine learning in chemistry offers exciting possibilities for reaction optimization and the prediction of enantioselectivity. researchgate.netrsc.org By training models on existing experimental data, it may be possible to predict the optimal reaction conditions or the best catalyst for a desired transformation, thereby reducing the number of experiments required.

Table 4: Computational and Data-Driven Approaches for Octahydro-Indenone Chemistry

ApproachMethodologyApplication in Octahydro-Indenone Research
Mechanistic ElucidationDensity Functional Theory (DFT)Calculating transition state energies to understand and predict stereoselectivity.
Reaction OptimizationMachine Learning, Design of Experiments (DoE)Predicting optimal reaction conditions (temperature, solvent, catalyst) for yield and selectivity.
Catalyst DesignVirtual Screening, QSARIdentifying promising new chiral catalysts for stereoselective synthesis.
Spectroscopic AnalysisChemometrics, Multivariate AnalysisDeconvoluting complex spectroscopic data from real-time monitoring.

Expanding the Application Landscape of Octahydro-Indenone Derivatives in Emerging Fields

The octahydro-1H-inden-1-one scaffold and its derivatives have the potential to be valuable building blocks in a variety of emerging fields. Future research should focus on exploring and expanding these applications.

In medicinal chemistry , the rigid bicyclic core of octahydro-indenone can serve as a scaffold for the design of novel bioactive molecules. The introduction of various functional groups at different positions can lead to the discovery of new drug candidates. The concept of bioisosteric replacement , where a common functional group is replaced by another with similar physical or chemical properties, can be applied to the indenone core to improve the pharmacological properties of existing drugs.

In materials science , derivatives of "1H-Inden-1-one, octahydro-7-methyl-" could be used as monomers for the synthesis of novel polymers with unique thermal and optical properties. For instance, the polymerization of bicyclic ketals has been shown to produce high-molecular-weight polyketals with potential applications in drug delivery. acs.org

The chiral nature of specific isomers of octahydro-indenone makes them attractive as chiral building blocks or organocatalysts in asymmetric synthesis. Their rigid structure can provide a well-defined chiral environment for controlling the stereochemical outcome of chemical reactions.

Table 5: Potential Applications of Octahydro-Indenone Derivatives

FieldApplicationRationale
Medicinal ChemistryBioactive ScaffoldsRigid core for presenting functional groups to biological targets.
Materials SciencePolymer MonomersBicyclic structure can impart unique thermal and mechanical properties to polymers.
Asymmetric CatalysisChiral Ligands/OrganocatalystsReadily available chiral pool source with a defined three-dimensional structure.
Fragrance IndustryFragrance IngredientsThe structurally related Wieland-Miescher ketone is a known synthon for fragrances.

Q & A

(Basic) What spectroscopic methods are recommended for characterizing the molecular structure of 1H-Inden-1-one, octahydro-7-methyl-?

Answer:
The compound can be characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) . For MS, the molecular ion peak (M⁺) and fragmentation patterns should align with the molecular formula C₁₀H₁₆O (exact mass = 152.12). Reference databases like the EPA/NIH Mass Spectral Data Base provide benchmarks for indenone derivatives . For NMR, 1^1H and 13^13C spectra should resolve the octahydro scaffold and methyl substitution at position 7. Compare chemical shifts with analogous compounds (e.g., 2,3-dihydro-3-methyl-1H-inden-1-one, δ ~2.1 ppm for methyl groups) .

(Basic) What thermodynamic properties of this compound are critical for experimental design, and how are they measured?

Answer:
Key properties include boiling point (Tboil) , heat capacity (Cp) , and enthalpy of combustion (ΔcH°) . For example, NIST reports boiling points of similar octahydroindenones (~437 K) using gas chromatography or distillation under controlled pressure . Differential scanning calorimetry (DSC) can measure Cp and phase transitions. Uncertainties in data (e.g., ±10 K for Tboil) require validation via replicate experiments .

(Advanced) How can researchers resolve contradictions in reported spectral or thermodynamic data for this compound?

Answer:
Contradictions may arise from isomerism (e.g., cis/trans configurations in octahydro scaffolds) or experimental conditions. Strategies include:

  • Cross-validation : Compare MS/NMR data across multiple sources (e.g., EPA/NIH vs. NIST ).
  • Computational modeling : Use density functional theory (DFT) to predict vibrational spectra or thermodynamic stability, aligning with experimental observations.
  • Crystallographic confirmation : Resolve structural ambiguities via single-crystal X-ray diffraction using programs like SHELXL for refinement .

(Advanced) What crystallographic software and protocols are suitable for determining its crystal structure?

Answer:
The SHELX suite (e.g., SHELXD for structure solution, SHELXL for refinement) is optimal for small-molecule crystallography. Key steps:

Data collection : Use a diffractometer with Mo/Kα radiation (λ = 0.71073 Å).

Structure solution : Apply direct methods (SHELXD) for phase determination.

Refinement : Anisotropic displacement parameters and hydrogen positioning via SHELXL .

Visualization : Validate geometry (bond lengths, angles) using WinGX/ORTEP .

(Advanced) How can computational chemistry predict the reactivity and stability of this compound?

Answer:
DFT calculations (e.g., Gaussian, ORCA) can model:

  • Conformational stability : Compare energy minima of cis/trans isomers.
  • Reactivity : Frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites.
  • Solubility : Use COSMO-RS to predict logP and solubility in solvents. Validate with experimental data from NIST thermochemistry tables .

(Basic) What synthetic routes are reported for analogous octahydroindenones, and how can they be adapted?

Answer:
While direct synthesis protocols for this compound are scarce in the provided evidence, analogous derivatives (e.g., 2,3-dihydro-3-methyl-1H-inden-1-one) are synthesized via:

  • Hydrogenation : Catalytic hydrogenation of unsaturated precursors (e.g., indenone + H₂/Pd-C).
  • Cyclization : Acid-mediated cyclization of keto-esters.
    Optimize reaction conditions (temperature, catalyst loading) based on yields reported for similar compounds .

(Advanced) What pharmacological screening methodologies could explore its bioactivity?

Answer:
Given structural similarity to donepezil (a 1H-inden-1-one derivative used in Alzheimer’s therapy), prioritize:

  • In vitro assays : Acetylcholinesterase inhibition (Ellman’s method) .
  • Neuroprotective studies : Measure ROS reduction and β-amyloid aggregation inhibition, as seen in related nanoformulations .
  • ADMET profiling : Use computational tools (e.g., SwissADME) to predict pharmacokinetics.

(Basic) How should researchers address the lack of physicochemical data (e.g., logP, solubility) for this compound?

Answer:

  • Experimental determination : Measure logP via shake-flask/HPLC methods.
  • QSAR models : Predict properties using fragment-based approaches (e.g., Molinspiration).
  • Reference analogs : Extrapolate from data for 2,6-dimethyl-2,3-dihydro-1H-inden-1-one (boiling point = 141–144°C ).

(Advanced) What strategies mitigate challenges in isolating stereoisomers of octahydroindenones?

Answer:

  • Chiral chromatography : Use columns with cellulose-based stationary phases.
  • Crystallization-induced asymmetric transformation : Promote selective crystallization of one enantiomer.
  • NMR analysis : Assign stereochemistry using NOESY or J-based coupling constants .

(Advanced) How can researchers validate the purity of synthesized batches?

Answer:

  • HPLC-MS : Use C18 columns with UV detection (λ = 254 nm) and compare retention times with standards.
  • Elemental analysis : Confirm %C, %H, %O aligns with theoretical values (C₁₀H₁₆O: C = 78.89%, H = 10.59%).
  • Thermogravimetric analysis (TGA) : Assess decomposition profiles against NIST data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.